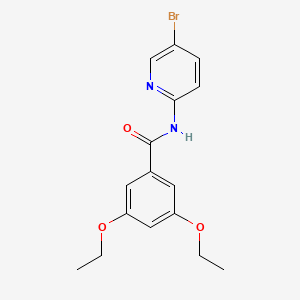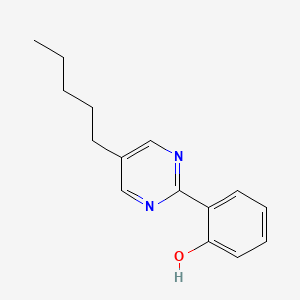![molecular formula C23H29N3O3 B6049411 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6049411.png)
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol, also known as JNJ-7925476, is a chemical compound that belongs to the class of benzoylpiperidines. It has been synthesized and studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol acts as a selective serotonin reuptake inhibitor (SSRI) by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety. Additionally, 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol acts as a 5-HT1A receptor partial agonist, which can further enhance its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol has been shown to increase the extracellular levels of serotonin in the prefrontal cortex and hippocampus of rats. It has also been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is the primary source of serotonin in the brain. These effects are consistent with its mechanism of action as an SSRI and 5-HT1A receptor partial agonist.
実験室実験の利点と制限
One advantage of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol is that it has a high affinity for the serotonin transporter, which makes it a potent SSRI. Additionally, its 5-HT1A receptor partial agonist activity can enhance its therapeutic effects. However, one limitation of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol is that it has a relatively short half-life, which may require frequent dosing in clinical applications.
将来の方向性
There are several potential future directions for the research and development of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive deficits in animal models of the disorder. Additionally, 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol may have applications in the treatment of neuropathic pain, as it has been shown to reduce pain-related behaviors in animal models. Finally, further research is needed to optimize the pharmacokinetic properties of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol, such as its half-life, to improve its clinical efficacy.
合成法
The synthesis of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol involves a multistep process that starts with the reaction of 2-pyridinemethanol with 4-piperidone to form 1-(2-pyridinylmethyl)-4-piperidinol. This intermediate is then reacted with 4-(chlorocarbonyl)phenyl magnesium bromide to form the benzoylpiperidine. Finally, the piperidine ring is reduced to form 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol has been studied for its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which makes it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
(3-hydroxypiperidin-1-yl)-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-19-7-5-13-26(17-19)23(28)21-8-1-2-9-22(21)29-20-10-14-25(15-11-20)16-18-6-3-4-12-24-18/h1-4,6,8-9,12,19-20,27H,5,7,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWVONMNJQYZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-azepanyl)-3-[4-chloro-2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6049334.png)


![(4-ethylbenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6049348.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6049351.png)

![3-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6049369.png)
![1-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6049382.png)

![7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049396.png)

![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide](/img/structure/B6049444.png)
![[2-({4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6049452.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B6049458.png)